2,6-Di-tert-butyl-4-ethylphenol

描述

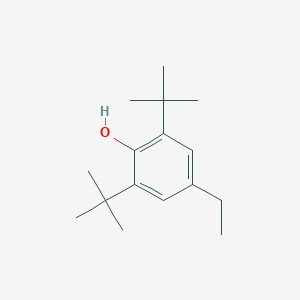

Structure

3D Structure

属性

IUPAC Name |

2,6-ditert-butyl-4-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUXDWXKPROUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0029262 | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

272.00 °C. @ 760.00 mm Hg | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4130-42-1 | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4130-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004130421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV7OZ6J97M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

43.5 - 45 °C | |

| Record name | 2,6-Di-tert-butyl-4-ethylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,6-di-tert-butyl-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenol (B47542) with significant applications as an antioxidant and stabilizer in various industries, including pharmaceuticals and polymers. This document details two main synthetic routes: a traditional two-step approach involving Friedel-Crafts acylation followed by reduction, and a more recent, direct one-step iridium-catalyzed alkylation.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below. The choice of pathway may depend on factors such as reagent availability, desired purity, and scalability.

1. Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction:

This classical approach first introduces an acetyl group onto the para-position of 2,6-di-tert-butylphenol (B90309) via a Friedel-Crafts acylation reaction. The resulting ketone intermediate, 4-acetyl-2,6-di-tert-butylphenol, is then reduced to the target ethyl group using standard reduction methods like the Clemmensen or Wolff-Kishner reduction.

2. One-Step Iridium-Catalyzed C-H Alkylation:

A more contemporary and efficient method involves the direct C-H functionalization of 2,6-di-tert-butylphenol at the para-position using ethanol (B145695) as the alkylating agent. This reaction is catalyzed by an iridium complex in a hydrogen-borrowing process, offering a more atom-economical and direct route to the final product.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis pathways.

Table 1: Reactants and Products

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| Starting Material | 2,6-di-tert-butylphenol | C₁₄H₂₂O | 206.32 |

| Intermediate | 4-acetyl-2,6-di-tert-butylphenol | C₁₆H₂₄O₂ | 248.36 |

| Final Product | This compound | C₁₆H₂₆O | 234.38 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 2,6-di-tert-butylphenol | 7.09 (d, 2H), 6.83 (t, 1H), 5.15 (s, 1H), 1.45 (s, 18H) | 152.9, 135.8, 122.9, 115.2, 34.4, 30.3 |

| This compound [1] | 7.00 (s, 2H), 5.00 (s, 1H), 2.58 (q, J=7.6 Hz, 2H), 1.44 (s, 18H), 1.22 (t, J=7.6 Hz, 3H) | 151.7, 135.8, 134.8, 124.3, 34.3, 30.4, 28.8, 15.9 |

Table 3: Comparison of Synthesis Pathways

| Pathway | Key Steps | Reported Yield | Advantages | Disadvantages |

| Two-Step Synthesis | 1. Friedel-Crafts Acylation2. Clemmensen or Wolff-Kishner Reduction | Variable, requires optimization | Utilizes common lab reagents | Multi-step, potentially lower overall yield, harsh reaction conditions |

| Iridium-Catalyzed Alkylation | Direct C-H ethylation with ethanol | ~82%[2] | One-step, high yield, atom-economical | Requires specialized iridium catalyst |

Experimental Protocols

Pathway 1: Two-Step Synthesis

Step 1: Friedel-Crafts Acylation of 2,6-di-tert-butylphenol

This procedure is a general representation and may require optimization for the sterically hindered substrate.

-

Reagents:

-

2,6-di-tert-butylphenol (1.0 equiv)

-

Acetyl chloride (1.1 equiv)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)

-

Anhydrous dichloromethane (B109758) (DCM) as solvent

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,6-di-tert-butylphenol in anhydrous DCM.

-

Slowly add the 2,6-di-tert-butylphenol solution to the AlCl₃ suspension with stirring.

-

Add acetyl chloride dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude 4-acetyl-2,6-di-tert-butylphenol can be purified by column chromatography or recrystallization.

-

Step 2: Reduction of 4-acetyl-2,6-di-tert-butylphenol

Two common methods for the reduction of the acetyl group are the Clemmensen and Wolff-Kishner reductions.

a) Clemmensen Reduction (Acidic Conditions)

-

Reagents:

-

4-acetyl-2,6-di-tert-butylphenol (1.0 equiv)

-

Amalgamated zinc (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc granules with a dilute solution of mercury(II) chloride.

-

In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated HCl, and toluene.

-

Add the 4-acetyl-2,6-di-tert-butylphenol to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, with the addition of more concentrated HCl as needed. Monitor the reaction by TLC.

-

After completion, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent to yield the crude product, which can be purified by distillation or chromatography.

-

b) Wolff-Kishner Reduction (Basic Conditions)

-

Reagents:

-

4-acetyl-2,6-di-tert-butylphenol (1.0 equiv)

-

Hydrazine (B178648) hydrate (B1144303) (excess)

-

Potassium hydroxide (B78521) (KOH) (excess)

-

Diethylene glycol as a high-boiling solvent

-

-

Procedure:

-

To a round-bottom flask fitted with a reflux condenser, add 4-acetyl-2,6-di-tert-butylphenol, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to form the hydrazone intermediate.

-

Add powdered KOH to the reaction mixture.

-

Increase the temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas, distilling off water and excess hydrazine.

-

Maintain the high temperature until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and add water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).

-

Wash the combined organic extracts, dry over an anhydrous salt, and remove the solvent to obtain the crude product for further purification.

-

Pathway 2: One-Step Iridium-Catalyzed C-H Alkylation

This procedure is adapted from a reported method for the C4-alkylation of 2,6-di-tert-butylphenol.[2]

-

Reagents:

-

2,6-di-tert-butylphenol (1.0 equiv)

-

Ethanol (as both reagent and solvent)

-

[Cp*IrCl₂]₂ (pentamethylcyclopentadienyl iridium(III) chloride dimer) (5 mol%)

-

Potassium hydroxide (KOH) (4.0 equiv)

-

Argon

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer bar, combine 2,6-di-tert-butylphenol, [Cp*IrCl₂]₂, and KOH.

-

Add ethanol as the solvent and alkylating agent.

-

Seal the vessel and purge with argon for 5-10 minutes.

-

Heat the reaction mixture in a preheated oil bath to a temperature of approximately 120-140 °C.

-

Stir the reaction for 24 hours.

-

After cooling to room temperature, filter the mixture through a plug of silica (B1680970) gel, eluting with a suitable solvent to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography to yield pure this compound.

-

Mandatory Visualization

References

Physical and chemical properties of 2,6-di-tert-butyl-4-ethylphenol

An In-depth Technical Guide to 2,6-di-tert-butyl-4-ethylphenol

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

This compound is a sterically hindered phenolic compound. The bulky tert-butyl groups flanking the hydroxyl group are key to its function as a potent antioxidant.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4130-42-1[1] |

| Molecular Formula | C₁₆H₂₆O[2] |

| Molecular Weight | 234.38 g/mol [2] |

| InChI | InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h9-10,17H,8H2,1-7H3[1] |

| InChIKey | BVUXDWXKPROUDO-UHFFFAOYSA-N[1] |

| SMILES | CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C[1] |

| Synonyms | Ionol 2, 4-Ethyl-2,6-di-tert-butylphenol, Yoshinox 250, Nocrac M 17[1] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 42 - 47 °C |

| Boiling Point | 272 °C at 760 mmHg |

| Density | 0.9 ± 0.1 g/cm³ |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform. Limited solubility in water.[2] |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (CDCl₃, 90 MHz) | δ (ppm): 7.00 (s, 2H, Ar-H), 5.00 (s, 1H, -OH), 2.58 (q, 2H, -CH₂-), 1.44 (s, 18H, -C(CH₃)₃), 1.22 (t, 3H, -CH₃)[1] |

| ¹³C NMR (CDCl₃, 50.18 MHz) | δ (ppm): 151.69, 135.78, 134.76, 124.28, 34.32, 30.41, 28.75, 15.86[1] |

| Infrared (IR) | Characteristic peaks for O-H stretching (around 3640 cm⁻¹), C-H stretching (around 2960 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 234.[2] |

Chemical Properties and Applications

The primary application of this compound stems from its ability to act as a potent antioxidant.[2]

Antioxidant Activity

As a hindered phenolic antioxidant, this compound functions as a free radical scavenger. The bulky tert-butyl groups sterically hinder the hydroxyl group, which allows it to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[3][4][5] The resulting phenoxyl radical is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, preventing it from initiating further oxidation.[5]

This property makes it a valuable additive in various materials such as plastics, rubbers, lubricants, and fuels to prevent degradation from heat, light, and oxygen exposure.[3]

Synthesis

A common method for the synthesis of hindered phenols like this compound is through the Friedel-Crafts alkylation of a less substituted phenol.

References

- 1. This compound | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4130-42-1 | FD70708 [biosynth.com]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]

- 5. partinchem.com [partinchem.com]

An In-depth Technical Guide to 2,6-di-tert-butyl-4-ethylphenol (CAS: 4130-42-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenolic compound with significant applications as an antioxidant. This document details its physicochemical properties, synthesis, spectral analysis, and explores its biological mechanism of action, with a focus on its role in cellular antioxidant pathways.

Chemical and Physical Properties

This compound, also known by trade names such as Ionol 2 and Yoshinox 250, is a white to off-white crystalline solid at room temperature.[1] Its bulky tert-butyl groups flanking the hydroxyl group are a hallmark of hindered phenolic antioxidants, contributing to its stability and efficacy in scavenging free radicals.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4130-42-1 | [3] |

| Molecular Formula | C₁₆H₂₆O | [3] |

| Molecular Weight | 234.38 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 43.5 - 45 °C | [3] |

| Boiling Point | 272.0 °C at 760 mmHg | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Generally soluble in organic solvents (e.g., ethanol (B145695), acetone, chloroform); limited solubility in water. | [1] |

Synthesis

General Experimental Protocol: Friedel-Crafts Alkylation

-

Reactants : p-Ethylphenol and an excess of isobutylene (B52900) (or a tert-butylating agent like tert-butanol).

-

Catalyst : A strong acid catalyst such as sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst 15).

-

Solvent : A non-polar organic solvent such as hexane (B92381) or heptane.

-

Reaction Conditions : The reaction is typically carried out at elevated temperatures and pressures to facilitate the alkylation process. The exact conditions would be optimized to maximize the yield of the desired 2,6-disubstituted product and minimize the formation of mono-alkylated or other isomers.

-

Workup and Purification : Following the reaction, the catalyst is neutralized and removed. The product is then isolated and purified, typically by distillation or recrystallization, to yield the final this compound.

Spectral Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum:

The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.00 | s | 2H | Aromatic protons (meta to -OH) |

| ~5.00 | s | 1H | Hydroxyl proton (-OH) |

| ~2.58 | q | 2H | Methylene protons (-CH₂-) of the ethyl group |

| ~1.44 | s | 18H | Protons of the two tert-butyl groups |

| ~1.20 | t | 3H | Methyl protons (-CH₃) of the ethyl group |

s = singlet, t = triplet, q = quartet

¹³C NMR Spectrum:

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are observed.

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~151.7 | C-OH (ipso-carbon) |

| ~135.8 | Aromatic C-H (meta to -OH) |

| ~134.8 | Aromatic C-tert-butyl (ortho to -OH) |

| ~124.3 | Aromatic C-ethyl (para to -OH) |

| ~34.3 | Quaternary carbon of tert-butyl groups |

| ~30.4 | Methyl carbons of tert-butyl groups |

| ~28.8 | Methylene carbon (-CH₂) of the ethyl group |

| ~15.9 | Methyl carbon (-CH₃) of the ethyl group |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

Table 4: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3640 | O-H stretch (sharp) | Free hydroxyl group |

| ~2960 | C-H stretch | Aliphatic C-H (in tert-butyl and ethyl groups) |

| ~1440 | C=C stretch | Aromatic ring |

| ~1230 | C-O stretch | Phenolic C-O |

The sharp O-H stretching band is characteristic of a sterically hindered phenol (B47542) where intermolecular hydrogen bonding is minimized.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺) : The mass spectrum will show a prominent molecular ion peak at m/z = 234, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peak : A significant fragment is typically observed at m/z = 219, resulting from the loss of a methyl group (-CH₃) from one of the tert-butyl groups, forming a stable benzylic cation.

Mechanism of Action as an Antioxidant

The primary function of this compound is as a radical-scavenging antioxidant. The bulky tert-butyl groups sterically hinder the hydroxyl group, which allows the phenolic proton to be readily donated to a free radical, while the resulting phenoxy radical is stabilized by resonance and steric hindrance, preventing it from initiating new radical chains.

Radical Scavenging Mechanism

The antioxidant activity of hindered phenols involves the donation of the hydrogen atom from the hydroxyl group to a free radical (R•), thus neutralizing it. This process generates a stable phenoxy radical that does not propagate the radical chain reaction.

Caption: Radical scavenging mechanism of a hindered phenol.

Cellular Antioxidant Signaling: The Keap1-Nrf2 Pathway

While direct radical scavenging is a key mechanism, phenolic antioxidants can also exert their protective effects by activating endogenous antioxidant defense systems. A critical pathway in this process is the Keap1-Nrf2 signaling pathway.[4][5] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which targets Nrf2 for degradation. However, in the presence of oxidative stress or electrophilic compounds, including some phenolic antioxidants, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This results in an enhanced cellular antioxidant capacity.

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Protocols for Antioxidant Activity Assessment

The antioxidant capacity of this compound can be evaluated using several in vitro assays. The following are detailed protocols for three common methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Reagents :

-

DPPH solution (0.1 mM in methanol)

-

This compound stock solution (in methanol)

-

-

Procedure :

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing only methanol and DPPH solution is also measured.

-

-

Data Analysis : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle : This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic blue-green color.

-

Reagents :

-

ABTS stock solution (7 mM in water)

-

Potassium persulfate (2.45 mM in water)

-

This compound stock solution (in a suitable solvent)

-

Ethanol or phosphate-buffered saline (PBS)

-

-

Procedure :

-

Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ working solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Add the diluted ABTS•⁺ working solution to each well and mix.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis : The percentage of inhibition is calculated as in the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox (a water-soluble analog of vitamin E).

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle : This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents :

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)

-

This compound stock solution

-

-

Procedure :

-

Warm the FRAP reagent to 37 °C.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a 96-well plate, add a specific volume of each dilution to the wells.

-

Add the FRAP reagent to each well and mix.

-

Incubate at 37 °C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis : A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺).

Caption: Experimental workflows for antioxidant assays.

Safety and Handling

This compound is classified as a hazardous substance. It may cause skin and serious eye irritation, and may also cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a well-characterized hindered phenolic antioxidant with significant industrial applications. Its efficacy is derived from its ability to efficiently scavenge free radicals and potentially modulate cellular antioxidant defense mechanisms such as the Keap1-Nrf2 pathway. The analytical and experimental protocols outlined in this guide provide a framework for its synthesis, characterization, and the evaluation of its antioxidant properties, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. mzCloud – 2 6 di tert Butylphenol [mzcloud.org]

Spectroscopic Profile of 2,6-di-tert-butyl-4-ethylphenol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenolic antioxidant. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound (IUPAC name: 2,6-bis(1,1-dimethylethyl)-4-ethylphenol) is an organic compound with the chemical formula C16H26O.[1][2] It is a derivative of phenol (B47542) with two bulky tert-butyl groups at positions 2 and 6, and an ethyl group at position 4 of the benzene (B151609) ring. These bulky substituents sterically hinder the hydroxyl group, which influences its chemical reactivity and spectroscopic properties.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.00 | Singlet | 2H | Ar-H |

| 5.00 | Singlet | 1H | O-H |

| 2.58 (avg. of 2.62, 2.53) | Quartet | 2H | -CH₂-CH₃ |

| 1.44 | Singlet | 18H | -C(CH₃)₃ |

| 1.18 (avg. of 1.22, 1.13) | Triplet | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (ppm) | Assignment |

| 151.69 | C-OH |

| 135.78 | Ar-C-C(CH₃)₃ |

| 134.76 | Ar-C-CH₂CH₃ |

| 124.28 | Ar-CH |

| 34.32 | -C(CH₃)₃ |

| 30.41 | -C(CH₃)₃ |

| 28.75 | -CH₂-CH₃ |

| 15.86 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3640 | Sharp, Weak | Free O-H stretch |

| ~3550 - 3230 | Broad | Hydrogen-bonded O-H stretch |

| ~2960 | Strong | C-H stretch (aliphatic) |

| ~1600-1440 | Medium-Strong | C=C stretch (aromatic) |

| ~1410 - 1310 | Medium | C-O stretch |

| ~1230 - 1140 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.[1][5]

| m/z | Relative Intensity | Assignment |

| 234 | High | [M]⁺ (Molecular ion) |

| 219 | High | [M - CH₃]⁺ |

| 172 | Medium | [M - C₄H₉ - H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1][6] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).[6]

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition :

-

Set the spectral width to approximately 12-15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solution : Dissolve the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place the solution in an appropriate IR cell.[7]

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition :

-

Record a background spectrum of the empty sample holder (or the pure solvent).

-

Record the spectrum of the sample.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization : Use a suitable ionization technique, such as electron ionization (EI) for GC-MS, which is a common method for this type of compound.[5]

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a phenolic compound like this compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. This compound | C16H26O | CID 20087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Phenol, 2,6-bis(1,1-dimethylethyl)-4-ethyl- [webbook.nist.gov]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

The Solubility Profile of 2,6-di-tert-butyl-4-ethylphenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-di-tert-butyl-4-ethylphenol, a sterically hindered phenolic antioxidant of significant interest in the pharmaceutical, cosmetic, and polymer industries. Due to its antioxidant properties, understanding its solubility is critical for formulation development, process optimization, and quality control. This document outlines the qualitative solubility of this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this procedure.

Introduction to this compound

This compound is a synthetic organic compound characterized by a phenol (B47542) ring substituted with two bulky tert-butyl groups at the ortho positions and an ethyl group at the para position. This steric hindrance around the hydroxyl group is key to its function as a potent antioxidant, preventing oxidative degradation of various materials.[1] It appears as a white to off-white crystalline solid.[1] Its efficacy in a given application is often dictated by its solubility in the relevant solvent or matrix.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 4130-42-1

-

Molecular Formula: C₁₆H₂₆O

-

Molecular Weight: 234.38 g/mol [2]

-

Melting Point: Approximately 45 °C[2]

Solubility Profile

Qualitative Solubility

Based on its chemical structure, this compound is a nonpolar compound with a single polar hydroxyl group. The large, nonpolar tert-butyl and ethyl groups dominate the molecule's character, leading to the following general solubility principles:

-

High Solubility in Nonpolar and Weakly Polar Organic Solvents: It is readily soluble in common organic solvents such as ethanol, acetone, and chloroform.[1][2]

-

Limited Solubility in Polar Solvents: Due to its hydrophobic nature, it exhibits low solubility in polar solvents like water.[1] A predicted water solubility is approximately 0.0064 g/L, though this is a computational estimate.

Quantitative Solubility Data

A thorough search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. To address this gap, a standardized experimental protocol is provided in the following section to enable researchers to determine these values.

Table 1: Quantitative Solubility of this compound (Data to be determined experimentally)

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Ethanol | TBD | TBD | TBD |

| Acetone | TBD | TBD | TBD |

| Chloroform | TBD | TBD | TBD |

| Other Solvents | TBD | TBD | TBD |

| TBD: To Be Determined |

Experimental Protocol for Solubility Determination

The following section details a robust methodology for the quantitative determination of this compound solubility in organic solvents, primarily based on the widely accepted shake-flask method coupled with quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC/MS) system.

-

Reference standards of this compound for calibration

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The concentration of the dissolved solid should remain constant over time at equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC-UV or GC/MS.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Factors Influencing Solubility

-

Temperature: The solubility of solids in liquids generally increases with temperature. It is crucial to control the temperature during solubility determination.

-

Solvent Polarity: As a largely nonpolar molecule, this compound will exhibit higher solubility in solvents with lower polarity, following the "like dissolves like" principle.

-

Purity of Compound and Solvent: Impurities can affect the measured solubility. Therefore, high-purity materials should be used.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 2,6-di-tert-butyl-4-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 2,6-di-tert-butyl-4-ethylphenol, a hindered phenolic antioxidant. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related and extensively studied antioxidant, Butylated Hydroxytoluene (BHT), which is structurally analogous (differing only by an ethyl versus a methyl group at the para-position). The thermal behavior and degradation pathways are expected to be highly similar.

Introduction to this compound

This compound is a synthetic phenolic antioxidant used to prevent the oxidative degradation of various materials, including polymers, plastics, and certain pharmaceutical formulations.[1][2] Its antioxidant activity stems from the sterically hindered hydroxyl group on the phenol (B47542) ring, which can donate a hydrogen atom to scavenge free radicals, thereby terminating chain reactions that lead to material degradation.[1] Understanding the thermal stability of this compound is crucial for its application in processes involving elevated temperatures and for ensuring the stability of the final product.

Thermal Stability Analysis

The thermal stability of hindered phenolic antioxidants is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 1: Representative Thermogravimetric Data for a Hindered Phenolic Antioxidant (based on BHT)

| Parameter | Value (Nitrogen Atmosphere) | Value (Oxygen Atmosphere) |

| Onset of Decomposition (Tonset) | ~150 °C | ~159 °C |

| Temperature at 5% Mass Loss (T5%) | ~180 °C | ~175 °C |

| Temperature at 10% Mass Loss (T10%) | ~195 °C | ~185 °C |

| Temperature at 50% Mass Loss (T50%) | ~230 °C | ~210 °C |

| Residual Mass at 600 °C | < 1% | ~0% |

Note: This data is representative of a typical hindered phenolic antioxidant like BHT and is intended to provide an expected range for this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting and the onset of oxidative degradation. For BHT, DSC analysis shows an initial oxidation temperature of around 332 K (59 °C) in an oxygen atmosphere.[1]

Table 2: Representative Differential Scanning Calorimetry Data for a Hindered Phenolic Antioxidant (based on BHT)

| Parameter | Value |

| Melting Point (Tm) | 70 - 73 °C |

| Onset of Oxidation (OOT) in Oxygen | ~160 °C |

| Peak Oxidation Temperature in Oxygen | ~185 °C |

Note: This data is representative and serves as an estimate for the thermal behavior of this compound.

Thermal Degradation Pathway and Products

The thermal degradation of hindered phenolic antioxidants proceeds through a free radical mechanism. At elevated temperatures, the primary antioxidant molecule can break down into various smaller, volatile compounds. For BHT, the main decomposition products are isobutene and 2-tert-butyl-4-methylphenol.[3] It is important to note that this compound has been identified as a thermal decomposition product of BHT's peroxide derivative (BHTOOH), suggesting a close relationship in their degradation pathways.[3]

Table 3: Potential Thermal Degradation Products of this compound

| Product Name | Chemical Formula | Method of Identification |

| Isobutene | C4H8 | Pyrolysis-GC-MS |

| 2-tert-butyl-4-ethylphenol | C12H18O | Pyrolysis-GC-MS |

| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | GC-MS (from BHT oxidation)[1] |

| 2,6-di-tert-butyl-p-benzoquinone | C14H20O2 | GC-MS (from BHT oxidation)[1] |

Note: The listed products are based on the degradation of structurally similar hindered phenols and represent likely degradation products of this compound.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) or an oxidative gas (e.g., air or oxygen) at a flow rate of 20-50 mL/min for at least 30 minutes to establish a stable atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of mass loss, and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol for Oxidative Stability

Objective: To determine the oxidative induction time (OIT) or oxidative onset temperature (OOT) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 3-5 mg of the sample into an open aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

Heat the sample to a specified isothermal temperature (e.g., 180 °C) at a heating rate of 20 °C/min.

-

Once the isothermal temperature is reached and stabilized, switch the purge gas to oxygen at the same flow rate.

-

Record the heat flow as a function of time until a sharp exothermic peak, indicating the onset of oxidation, is observed. The time from the introduction of oxygen to the onset of the exotherm is the OIT.

-

Alternatively, for OOT, heat the sample under an oxygen atmosphere from ambient temperature at a constant heating rate (e.g., 10 °C/min) until an exothermic event is detected.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

Objective: To identify the volatile thermal degradation products of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Place a small amount (0.1-0.5 mg) of the sample into a pyrolysis cup.

-

Insert the cup into the pyrolyzer, which is interfaced with the GC-MS system.

-

Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 30 seconds).

-

The volatile pyrolysis products are swept by a carrier gas into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

Compare the obtained mass spectra with a library of known compounds to identify the degradation products.

Visualizations

Caption: Proposed thermal degradation pathway of this compound.

Caption: Workflow for the thermal analysis of this compound.

Conclusion

This compound, as a hindered phenolic antioxidant, is expected to exhibit good thermal stability in inert atmospheres but is susceptible to oxidation at elevated temperatures. Its degradation likely proceeds through the formation of a stable phenoxy radical, leading to the generation of smaller volatile products. The provided experimental protocols offer a framework for the detailed characterization of its thermal properties. For critical applications, it is recommended to perform these analyses on the specific grade of this compound being used to obtain precise data for process optimization and product stability assessment.

References

A Technical Guide to the Toxicological Profile and Safety of 2,6-di-tert-butyl-4-ethylphenol

Document ID: TPG-DBEP-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal regulatory safety assessment. All data is compiled from publicly available sources as of December 2025.

Executive Summary

2,6-di-tert-butyl-4-ethylphenol (DBEP), CAS No. 4130-42-1, is an alkylated phenol (B47542) primarily used as an antioxidant in plastics and rubber products.[1] This technical guide provides a comprehensive overview of its toxicological profile, compiling available data on acute and repeated-dose toxicity, genotoxicity, and other relevant safety endpoints. Key findings indicate that while DBEP exhibits a low potential for acute toxicity, it presents concerns regarding repeated-dose exposure and in vitro genotoxicity. A No-Observed-Adverse-Effect Level (NOAEL) has been established at 15 mg/kg bw/day in rats based on a 28-day study.[1] This document details the experimental protocols for pivotal studies and visualizes key assessment workflows to support further research and safety evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 4130-42-1 | [2][3] |

| Molecular Formula | C₁₆H₂₆O | [4] |

| Molecular Weight | 234.38 g/mol | [4] |

| Synonyms | Ionol 2, 4-Ethyl-2,6-di-tert-butylphenol, Yoshinox 250 | [3][5] |

| Physical State | White Solid | [2] |

| Melting Point | 42 - 44 °C | [2] |

| Boiling Point | 272 °C | [2] |

| Flash Point | 105 °C | [2] |

| Water Solubility | 21 mg/L (at 25 °C) | [1] |

Toxicological Profile

Acute Toxicity

No standard LD₅₀ value for this compound is available from the reviewed literature.[1] However, a 14-day dose-finding study in rats provides insight into its acute toxicity profile.

| Study Type | Species | Route | Doses (mg/kg bw/day) | Key Findings | Reference |

| 14-Day Dose-Finding | Rat | Gavage | 0, 125, 250, 500, 1000 | No deaths or clinical signs on Day 1. At 1000 mg/kg, 4/5 males and 3/5 females died between days 7-13. | [1] |

Repeated Dose Toxicity

A 28-day repeated-dose oral toxicity study in rats is the primary source of data for subchronic effects. The study identified the liver and thyroid as target organs.

| Study Duration | Species | Route | Doses (mg/kg bw/day) | Key Findings & Target Organs | NOAEL | Reference |

| 28 Days | Rat | Gavage | 0, 15, 60, 250 | 250 mg/kg: Hematological and blood chemical changes. 60 mg/kg: Hypertrophy in liver and thyroid; increased liver weight. Target Organs: Liver, Thyroid. | 15 mg/kg bw/day | [1] |

Genotoxicity

In vitro studies have been conducted to assess the mutagenic and clastogenic potential of this compound. The compound tested negative for gene mutation in bacteria but positive for chromosomal aberrations in mammalian cells with metabolic activation. Based on these findings, it is considered to be genotoxic in vitro.[1]

| Assay Type | Guideline | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation | OECD TG 471 | S. typhimurium, E. coli | With & Without | Negative | [1] |

| Chromosome Aberration | OECD TG 473 | CHL/IU Cells | With | Positive | [1] |

Carcinogenicity

There is no available data from long-term carcinogenicity studies for this compound. The substance is not listed as a carcinogen by the International Agency for Research on Cancer (IARC).[3]

Reproductive and Developmental Toxicity

No specific studies on the reproductive or developmental toxicity of this compound were identified in the available literature. This represents a significant data gap.

Human Health Hazards

Based on available safety data sheets and hazard classifications, this compound is considered a hazardous substance.

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[2][6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2).[2][6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2][3]

Key Experimental Protocols

28-Day Repeated Dose Oral Toxicity Study

This pivotal study was conducted to establish a NOAEL for repeated exposure.

-

Guideline: Conducted in accordance with the "Guideline for 28-Day Repeated Dose Toxicity Test in Mammalian Species" under Japanese Chemical Substances Control Law and GLP principles.[1]

-

Test System: Sprague-Dawley rats.

-

Administration: Oral gavage.[1]

-

Vehicle: 0.5% methylcellulose (B11928114) solution.[1]

-

Dose Levels: 0 (vehicle), 15, 60, and 250 mg/kg bw/day.[1]

-

Duration: 28 consecutive days, with a 14-day recovery period for some groups.[1]

-

Parameters Evaluated: Included daily clinical observations, body weight, food consumption, urinalysis, hematology, blood chemistry, organ weights, and comprehensive histopathological examination of tissues.[1]

In Vitro Genotoxicity Assays

-

Guideline: OECD Test Guideline 471.[1]

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.[1]

-

Method: Plate incorporation method.

-

Metabolic Activation: Conducted with and without an Aroclor 1254-induced rat liver S9 fraction.[1]

-

Evaluation: The number of revertant colonies was counted and compared between treated and solvent control groups.

-

Guideline: OECD Test Guideline 473.[1]

-

Test System: Chinese Hamster Lung (CHL/IU) cells.[1]

-

Method: Cells were exposed to the test substance for a short duration.

-

Metabolic Activation: The assay was performed with an Aroclor 1254-induced rat liver S9 fraction.[1]

-

Evaluation: Metaphase cells were analyzed for structural chromosomal aberrations (e.g., gaps, breaks, exchanges).

Visualized Workflows and Assessments

The following diagrams illustrate the logical flow of the toxicological assessment and summarize the key findings for this compound.

Caption: Workflow for the screening-level toxicological assessment of this compound.

Caption: Summary of the in vitro genotoxicity testing results for this compound.

Caption: Overview of the primary health hazards associated with this compound.

Conclusion

The toxicological profile of this compound is characterized by local irritant properties, target organ toxicity following repeated administration, and evidence of in vitro genotoxicity. The NOAEL of 15 mg/kg bw/day derived from a 28-day rat study serves as a critical reference point for risk assessment.[1] Significant data gaps remain, particularly concerning carcinogenicity and reproductive/developmental toxicity, which should be considered in any comprehensive safety evaluation for new applications or in scenarios involving significant human exposure.

References

The Environmental Persistence and Breakdown of Alkylphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkylphenols (APs), a class of synthetic organic compounds, and their derivatives, alkylphenol ethoxylates (APEs), are widely used in industrial processes and consumer products. Their subsequent release into the environment is a significant concern due to their potential to act as endocrine disruptors and their persistence in various environmental compartments. This technical guide provides an in-depth analysis of the environmental fate and biodegradability of two prominent alkylphenols: 4-nonylphenol (B119669) (NP) and 4-tert-octylphenol (B29142) (OP).

Physicochemical Properties

The environmental behavior of alkylphenols is largely dictated by their physicochemical properties. Both 4-nonylphenol and 4-tert-octylphenol are characterized by low water solubility and a high octanol-water partition coefficient (Kow), indicating a strong tendency to sorb to organic matter in soil and sediment.[1][2] This sorption behavior significantly influences their bioavailability and persistence.

| Property | 4-Nonylphenol (branched) | 4-tert-Octylphenol | References |

| Molecular Formula | C₁₅H₂₄O | C₁₄H₂₂O | [2][3] |

| Molar Mass | 220.35 g/mol | 206.32 g/mol | [2][3] |

| Appearance | Pale yellow viscous liquid | White crystalline solid | [2][3] |

| Boiling Point | 295-320 °C | 279 °C | [2][3] |

| Melting Point | -10 °C | 79-82 °C | [3] |

| Water Solubility | 7 mg/L at 25 °C | 0.007 g/L at 20 °C | [1] |

| log Kow | 5.76 | 4.12 | [1][2] |

| Vapor Pressure | 0.000818 mmHg | 0.03 mmHg | [1][2] |

Environmental Concentrations

Alkylphenols are ubiquitously found in various environmental matrices, including surface water, wastewater effluents, sediment, and soil. Their concentrations can vary significantly depending on the proximity to industrial and municipal discharge points.[4][5][6][7][8]

| Environmental Matrix | 4-Nonylphenol Concentration | 4-tert-Octylphenol Concentration | References |

| River Water | 4.1 µg/L (up to 875 µg/L in creeks) | - | [6][7] |

| Wastewater Effluent | up to 12,400 µg/L | - | [4] |

| Sediment | up to 54,000 µg/kg | up to 8,220 µg/kg | [4][5] |

| Soil | - | - | |

| Groundwater | up to 3.8 µg/L | - | [8] |

Biodegradability and Environmental Fate

The persistence of alkylphenols in the environment is a key factor in their potential for long-term ecological impact. Biodegradation is the primary mechanism for their removal, with rates highly dependent on environmental conditions such as the presence of oxygen, temperature, and the microbial community present.

Biodegradation Half-Lives

The half-life of alkylphenols can range from a few days to several months, with anaerobic conditions generally leading to slower degradation rates.[9][10][11][12][13]

| Compound | Environmental Matrix | Conditions | Half-life | References |

| 4-Nonylphenol | Sewage Sludge/Sediment | Aerobic | 1.1 - 99.0 days | [9] |

| 4-Nonylphenol | Sewage Sludge | Anaerobic | 23.9 - 36.5 days | [14][15] |

| 4-Nonylphenol | Soil | Aerobic | 10 days (90% degradation) | [13] |

| 4-Nonylphenol | Marine Sediment | Anaerobic | > 120 days (persistent) | [11] |

| 4-tert-Octylphenol | Granular Sludge | Aerobic | Faster than anaerobic | [16] |

| 4-tert-Octylphenol | Granular Sludge | Anaerobic | Slower than aerobic | [16] |

Biodegradation Pathways

The biodegradation of alkylphenols proceeds through different pathways under aerobic and anaerobic conditions. Alkylphenol ethoxylates (APEs) are the primary source of alkylphenols in the environment, undergoing sequential degradation.

Under aerobic conditions, the degradation of APEs is initiated by the shortening of the ethoxylate chain, followed by oxidation of the alkyl chain and eventual cleavage of the aromatic ring. For nonylphenol, one proposed pathway involves the formation of nitro-nonylphenol.[17][18][19][20]

The aerobic degradation of 4-tert-octylphenol also involves hydroxylation and subsequent ring cleavage.[21][22]

Under anaerobic conditions, the degradation of alkylphenols is significantly slower and can lead to the accumulation of persistent intermediates. The initial steps often involve carboxylation of the aromatic ring.[14][15][23][24][25]

Experimental Protocols

Assessing the biodegradability of alkylphenols requires standardized and reproducible experimental methods. The Organization for Economic Co-operation and Development (OECD) provides a set of guidelines for testing the biodegradability of chemicals.

OECD 301F: Manometric Respirometry Test

This method is commonly used to determine the ready biodegradability of poorly soluble substances like alkylphenols.

-

Principle: A known concentration of the test substance is incubated in a mineral medium inoculated with microorganisms (typically from activated sludge). The consumption of oxygen is measured over a 28-day period in a closed respirometer. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).[26][27][28][29][30]

-

Apparatus: Closed respirometer flasks, oxygen consumption measurement device (manometer or pressure transducer), constant temperature chamber.

-

Procedure:

-

Prepare a mineral medium and inoculate with a suspension of microorganisms.

-

Add the test substance to the test flasks at a concentration of 100 mg/L (or to give a ThOD of at least 50-100 mg/L).

-

Prepare blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate).

-

Seal the flasks and incubate at a constant temperature (e.g., 22 ± 1 °C) in the dark with continuous stirring.

-

Measure the oxygen consumption at regular intervals for up to 28 days.

-

Calculate the percentage of biodegradation based on the oxygen consumed relative to the ThOD.

-

-

Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.

Analytical Methods for Quantification

Accurate quantification of alkylphenols in environmental samples is crucial for assessing their fate and exposure. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques.

-

Sample Preparation:

-

Derivatization: For GC-MS analysis, a derivatization step (e.g., with BSTFA or PFBBr) is often necessary to increase the volatility and thermal stability of the alkylphenols.[33][35]

-

Instrumental Analysis:

-

GC-MS: Provides high sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) mode. Negative-ion chemical ionization (NICI) can further enhance sensitivity for derivatized alkylphenols.[35]

-

LC-MS/MS: Offers high specificity and sensitivity without the need for derivatization, making it a powerful tool for analyzing alkylphenols and their ethoxylates.[32]

-

Conclusion

The environmental fate of alkylphenols is complex, with their persistence and potential for bioaccumulation posing a risk to ecosystems. Understanding their physicochemical properties, environmental concentrations, and biodegradation pathways is essential for predicting their behavior and developing effective risk mitigation strategies. Standardized testing protocols and sensitive analytical methods are critical tools for researchers and scientists in this endeavor. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for professionals in environmental science and drug development.

References

- 1. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Tert-octylphenol | C14H22O | CID 8814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nonylphenol - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contamination of nonylphenolic compounds in creek water, wastewater treatment plant effluents, and sediments from Lake Shihwa and vicinity, Korea: comparison with fecal pollution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epa.gov [epa.gov]

- 12. Degradation of nonylphenol ethoxylates in estuarine sediment under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ccme.ca [ccme.ca]

- 14. researchgate.net [researchgate.net]

- 15. Anaerobic degradation of nonylphenol in sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study of 4-t-octylphenol degradation and microbial community in granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aerobic nonylphenol degradation and nitro-nonylphenol formation by microbial cultures from sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]

- 27. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]

- 28. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 29. petroleumhpv.org [petroleumhpv.org]

- 30. xylemanalytics.com [xylemanalytics.com]

- 31. mdpi.com [mdpi.com]

- 32. Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. jstage.jst.go.jp [jstage.jst.go.jp]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2,6-di-tert-butyl-4-ethylphenol as a Polymer Antioxidant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,6-di-tert-butyl-4-ethylphenol (CAS 4130-42-1) as an antioxidant for the stabilization of polymers. This document details its mechanism of action, presents typical performance data, and offers detailed experimental protocols for its evaluation.

Introduction

This compound is a sterically hindered phenolic antioxidant.[1] Its molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenol (B47542) ring, makes it an effective scavenger of free radicals that are responsible for the oxidative degradation of polymers.[2][3] This degradation can lead to undesirable changes in polymer properties, including discoloration, embrittlement, and alterations in melt viscosity, ultimately compromising the material's performance and service life.[3] The addition of this compound can significantly inhibit these degradation pathways, thereby preserving the physical and chemical integrity of the polymer.[2]

Mechanism of Action

The primary function of this compound as an antioxidant is to interrupt the free-radical chain reactions that drive polymer oxidation. This process can be summarized in the following key steps:

-

Initiation: Polymer degradation is initiated by factors such as heat, UV radiation, or mechanical stress, which lead to the formation of highly reactive alkyl radicals (R•) from the polymer chains.

-

Propagation: These alkyl radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical. This propagates the degradation cycle.

-

Termination (Antioxidant Intervention): this compound donates the hydrogen atom from its hydroxyl group to the peroxy radical (ROO•). This neutralizes the radical, forming a stable hydroperoxide and a phenoxy radical. The steric hindrance provided by the two tert-butyl groups delocalizes the unpaired electron on the phenoxy radical, making it relatively stable and unable to initiate further oxidation.

This mechanism effectively terminates the propagation of the radical chain reaction, thus protecting the polymer from degradation.

Performance Data

Table 1: Oxidative Induction Time (OIT) of Polyolefins

| Polymer | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |

| HDPE | 0.0 (Control) | < 1 |

| HDPE | 0.1 | 15 - 25 |

| HDPE | 0.2 | 30 - 45 |

| LLDPE | 0.0 (Control) | < 1 |

| LLDPE | 0.1 | 20 - 35 |

| LLDPE | 0.2 | 40 - 60 |

Table 2: Melt Flow Index (MFI) Stability of Polypropylene (B1209903) after Multiple Extrusions

| Number of Extrusions | MFI (g/10 min) - Unstabilized PP | MFI (g/10 min) - PP with 0.2% Antioxidant |

| 1 | 4.0 | 3.8 |

| 3 | 8.5 | 4.2 |

| 5 | 15.2 | 4.8 |

Table 3: Color Stability (Yellowness Index) of Polyethylene (B3416737) after Heat Aging

| Aging Time at 150°C (hours) | Yellowness Index - Unstabilized PE | Yellowness Index - PE with 0.2% Antioxidant |

| 0 | 2.5 | 2.6 |

| 24 | 15.8 | 4.1 |

| 48 | 28.3 | 6.5 |

| 72 | 45.1 | 9.2 |

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of this compound as a polymer antioxidant.

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

This method, based on ASTM D3895, determines the time to the onset of oxidation of a polymer sample under an oxygen atmosphere at a specified isothermal temperature.[4]

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum)

-

Crimper for sealing pans

-

High-purity nitrogen and oxygen gas sources with pressure regulators and flow meters

Procedure:

-

Prepare a 5-10 mg sample of the polymer containing the antioxidant. The sample should be a thin disc to ensure good thermal contact with the pan.

-

Place the sample in an open aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-